molecular formula C12H14ClF3O B14038410 1-(3-Chloropropyl)-5-ethyl-2-(trifluoromethoxy)benzene

1-(3-Chloropropyl)-5-ethyl-2-(trifluoromethoxy)benzene

Cat. No.: B14038410
M. Wt: 266.68 g/mol
InChI Key: QEWNSVQOJCHMCS-UHFFFAOYSA-N
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Description

1-(3-Chloropropyl)-5-ethyl-2-(trifluoromethoxy)benzene is an organic compound with a complex structure that includes a benzene ring substituted with a 3-chloropropyl group, an ethyl group, and a trifluoromethoxy group

Preparation Methods

The synthesis of 1-(3-Chloropropyl)-5-ethyl-2-(trifluoromethoxy)benzene typically involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(3-Chloropropyl)-5-ethyl-2-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

Common reagents used in these reactions include halides, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Chloropropyl)-5-ethyl-2-(trifluoromethoxy)benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Chloropropyl)-5-ethyl-2-(trifluoromethoxy)benzene involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chloropropyl group can form covalent bonds with target proteins, potentially inhibiting their function. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

1-(3-Chloropropyl)-5-ethyl-2-(trifluoromethoxy)benzene can be compared with similar compounds such as:

The uniqueness of this compound lies in its combination of substituents, which confer specific chemical and biological properties that are not present in its analogs.

Properties

Molecular Formula

C12H14ClF3O

Molecular Weight

266.68 g/mol

IUPAC Name

2-(3-chloropropyl)-4-ethyl-1-(trifluoromethoxy)benzene

InChI

InChI=1S/C12H14ClF3O/c1-2-9-5-6-11(17-12(14,15)16)10(8-9)4-3-7-13/h5-6,8H,2-4,7H2,1H3

InChI Key

QEWNSVQOJCHMCS-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)OC(F)(F)F)CCCCl

Origin of Product

United States

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